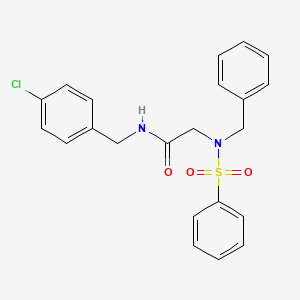

N-(2-methoxy-5-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxy-5-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide often involves reactions with specific reagents and conditions. For example, the synthesis of related compounds has been achieved using reactions like (triphenylstannyl)methylation and reactions of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate (Ross et al., 1996); (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography. These studies reveal details such as the geometry around the central atoms and the dihedral angles between different structural units (Kosolapova et al., 2013); (Askerov et al., 2019).

Chemical Reactions and Properties

Chemical reactions of similar compounds can involve condensations with aromatic aldehydes, phthalic anhydride, or reactions with amines. These reactions often lead to the formation of derivatives like amides, isothiazolones, and benzimidazole derivatives (Soliman & El-Sakka, 2017).

Wirkmechanismus

Target of Action

CBMicro_037309, also known as N-(2-methoxy-5-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide, primarily targets the actin filaments in cells . Actin filaments play a crucial role in maintaining the shape and integrity of a cell, and they are involved in various important cellular processes such as cell division, cell signaling, and cell movement .

Mode of Action

CBMicro_037309 interacts with its targets by binding to the fast-growing (barbed) end of F-actin filaments . This interaction inhibits actin polymerization and consecutive processes such as cell movement and division . It also induces nuclear extrusion and inhibits glucose transport .

Biochemical Pathways

The primary biochemical pathway affected by CBMicro_037309 is the actin filament polymerization pathway . By inhibiting this pathway, CBMicro_037309 disrupts the normal functioning of the cell, leading to changes in cell shape, movement, and division .

Pharmacokinetics

Pharmacokinetics is an integral part of drug development and rational pharmacotherapy

Result of Action

The result of CBMicro_037309’s action is the disruption of normal cellular processes. By inhibiting actin polymerization, it affects cell movement, division, and shape . It also inhibits glucose transport and induces nuclear extrusion .

Action Environment

The action, efficacy, and stability of CBMicro_037309 can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the action of a compound .

Eigenschaften

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-10-5-6-13(20-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-21-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXASVGRNWRLNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5915758 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)

![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)

![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)

![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)

![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)